molecular formula C7H13N3 B1502167 1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine CAS No. 920450-08-4

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

Cat. No. B1502167
CAS RN: 920450-08-4
M. Wt: 139.2 g/mol
InChI Key: DPAINHKACVOQJW-UHFFFAOYSA-N
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Description

The compound “1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine” is a heterocyclic compound . The empirical formula is C6H11N3 . It is a liquid at room temperature .


Molecular Structure Analysis

The molecular weight of “1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine” is 125.17 . The InChI code is 1S/C6H11N3/c1-2-9-4-3-8-6(9)5-7/h3-4H,2,5,7H2,1H3 .


Physical And Chemical Properties Analysis

The physical form of “1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine” is a liquid . The SMILES string is CN1C=CN=C1CC .

Scientific Research Applications

Imidazole Derivatives in Medical Research

  • Imidacloprid Toxicity : Studies on imidacloprid, an insecticide with an imidazole ring similar to the compound , highlight the compound's mechanisms of toxicity and the clinical manifestations of acute poisoning. This research provides a foundation for understanding the toxicological profile and safety considerations of related imidazole derivatives in both environmental and medical contexts (Shadnia & Moghaddam, 2008).

  • Pharmacokinetics and Metabolism : The study of midazolam, an imidazole-containing compound, offers insights into the metabolism and excretion of such compounds in humans, which could be relevant for designing drugs with similar structures for improved efficacy and safety profiles (Heizmann & Ziegler, 1981).

  • Antifungal Applications : Research into the efficacy of imidazole antifungals, such as sertaconazole, demonstrates the potential of imidazole derivatives in treating fungal infections. These studies underscore the therapeutic value and safety of imidazole-based medications in dermatological applications (Nasarre et al., 1992).

  • Chemical Scavenging and Therapeutic Effects : The interaction between metformin and methylglyoxal to form a novel imidazolinone metabolite illustrates the chemical versatility of imidazole derivatives. This research suggests potential applications in scavenging reactive compounds and mitigating glycation-related diseases in diabetes management (Kinsky et al., 2016).

properties

IUPAC Name

1-(1-ethylimidazol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-3-10-5-4-9-7(10)6-8-2/h4-5,8H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAINHKACVOQJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-1H-imidazol-2-yl)-N-methylmethanamine

CAS RN

920450-08-4
Record name [(1-ethyl-1H-imidazol-2-yl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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